Product packaging for 7-Bromo-1-benzothiophene-3-carbaldehyde(Cat. No.:)

7-Bromo-1-benzothiophene-3-carbaldehyde

Cat. No.: B12315102
M. Wt: 241.11 g/mol
InChI Key: FBHVOKWGDADRAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-1-benzothiophene-3-carbaldehyde (CAS 19075-55-9) is a halogenated benzothiophene derivative that serves as a valuable synthetic intermediate in medicinal chemistry and materials science . The compound features an electron-rich benzothiophene core substituted with a bromine atom at the 7-position and an aldehyde group at the 3-position . This strategic functionalization allows for diverse reactivity; the bromine substituent enables cross-coupling reactions, while the aldehyde group enhances electrophilicity, making it a key precursor for synthesizing Schiff bases, hydrazones, and other functionalized derivatives . Benzothiophene-based scaffolds are widely utilized in the design of pharmaceutical compounds, with derivatives known to exhibit various biological activities . The compound can be synthesized via N-bromosuccinimide (NBS)-mediated bromination followed by formylation using the Vilsmeier-Haack protocol . Attention: This product is for research use only. Not for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5BrOS B12315102 7-Bromo-1-benzothiophene-3-carbaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-1-benzothiophene-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrOS/c10-8-3-1-2-7-6(4-11)5-12-9(7)8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHVOKWGDADRAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)SC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations of 7 Bromo 1 Benzothiophene 3 Carbaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group (-CHO) at the C3 position is a primary site for a wide range of chemical reactions. As a carbonyl group, it possesses an electrophilic carbon atom, making it susceptible to attack by nucleophiles. Its position on the electron-rich thiophene (B33073) ring influences its reactivity in various transformations, including oxidation, reduction, nucleophilic addition, and condensation reactions.

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde functional group of 7-bromo-1-benzothiophene-3-carbaldehyde (B6264198) can be readily oxidized to the corresponding carboxylic acid, yielding 7-bromo-1-benzothiophene-3-carboxylic acid. This transformation is a common and fundamental reaction in organic synthesis. While specific studies on the oxidation of this exact molecule are not prevalent, the oxidation of the parent compound, 1-benzothiophene-3-carbaldehyde, and related structures is well-established. researchgate.netquinoline-thiophene.com Standard oxidizing agents can be employed for this purpose.

The general mechanism for aldehyde oxidation, for instance with a chromium-based reagent like Jones reagent (CrO₃ in acetone/sulfuric acid), involves the formation of a chromate (B82759) ester intermediate from the aldehyde hydrate (B1144303). Subsequent elimination leads to the carboxylic acid. The presence of the electron-withdrawing bromine atom at the C7 position is not expected to significantly hinder this oxidation and may help stabilize intermediates.

Table 1: Common Reagents for Aldehyde Oxidation

Reagent SystemDescriptionProduct
Jones Reagent (CrO₃/H₂SO₄/acetone)A strong oxidizing agent, effective for converting primary alcohols and aldehydes to carboxylic acids.7-Bromo-1-benzothiophene-3-carboxylic acid
Potassium Permanganate (KMnO₄)A powerful oxidant, typically used under basic or acidic conditions.7-Bromo-1-benzothiophene-3-carboxylic acid
Tollens' Reagent ([Ag(NH₃)₂]⁺)A mild oxidizing agent, historically used as a qualitative test for aldehydes.7-Bromo-1-benzothiophene-3-carboxylic acid

Reduction Reactions to Alcohol Derivatives

The aldehyde group can be easily reduced to a primary alcohol, (7-bromo-1-benzothiophen-3-yl)methanol. This is a standard transformation achieved using various reducing agents. The most common and selective reagents for this purpose are metal hydrides.

Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is highly effective for the reduction of aldehydes and ketones. It is often the reagent of choice due to its selectivity, as it typically does not reduce other functional groups like esters or the aromatic benzothiophene (B83047) ring. Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and would also effectively reduce the aldehyde, but its higher reactivity requires more stringent reaction conditions.

Table 2: Common Reagents for Aldehyde Reduction

ReagentDescriptionProduct
Sodium Borohydride (NaBH₄)A mild and selective reducing agent, commonly used in alcoholic solvents like methanol (B129727) or ethanol (B145695).(7-bromo-1-benzothiophen-3-yl)methanol
Lithium Aluminum Hydride (LiAlH₄)A powerful and non-selective reducing agent, used in aprotic solvents like diethyl ether or THF, followed by an aqueous workup.(7-bromo-1-benzothiophen-3-yl)methanol
Catalytic Hydrogenation (H₂/Catalyst)Hydrogen gas in the presence of a metal catalyst (e.g., Pd, Pt, Ni) can also be used, though it may also affect other parts of the molecule under harsh conditions.(7-bromo-1-benzothiophen-3-yl)methanol

Nucleophilic Addition Reactions (e.g., Grignard-type)

The electrophilic carbon of the aldehyde group is a prime target for nucleophiles, including organometallic reagents like Grignard reagents (R-MgX). masterorganicchemistry.com The reaction of this compound with a Grignard reagent would result in the formation of a secondary alcohol after an acidic workup. masterorganicchemistry.com

The mechanism involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the carbonyl carbon, forming a new carbon-carbon bond and a tetrahedral alkoxide intermediate. nih.gov Subsequent protonation of the alkoxide yields the final alcohol product. It is important to note that the Grignard reagent could potentially react with the C-Br bond through a metal-halogen exchange, so careful control of reaction conditions would be necessary to favor addition to the aldehyde.

Reaction Scheme: Grignard Addition to this compound

Nucleophilic Attack: The Grignard reagent (e.g., CH₃MgBr) adds to the aldehyde carbonyl group.

Workup: The resulting magnesium alkoxide salt is hydrolyzed with acid (e.g., H₃O⁺) to produce the secondary alcohol.

Condensation Reactions (e.g., Claisen-Schmidt, Aldol)

As an aromatic aldehyde lacking α-hydrogens, this compound is an ideal substrate for crossed-aldol or Claisen-Schmidt condensations. wikipedia.orggordon.edunih.gov In these base-catalyzed reactions, it serves as the electrophilic partner, reacting with an enolizable ketone or aldehyde. gordon.edunih.govslideshare.net

Research has demonstrated the successful Claisen-Schmidt condensation of the parent compound, benzo[b]thiophene-3-carbaldehyde, with various ketones. researchgate.net For instance, its reaction with an acetyl pyridine (B92270) derivative in the presence of potassium hydroxide (B78521) (KOH) leads to the formation of a chalcone-like α,β-unsaturated ketone. researchgate.net This indicates that this compound would similarly react with ketones like acetophenone (B1666503) in the presence of a base (e.g., NaOH or KOH) to yield the corresponding chalcone (B49325) derivative. The reaction proceeds via the formation of a β-hydroxy carbonyl intermediate, which readily dehydrates to form the conjugated system. gordon.edu

Table 3: Claisen-Schmidt Condensation Example

ReactantsCatalystProduct Type
This compound + AcetophenoneNaOH or KOHα,β-Unsaturated Ketone (Chalcone)
This compound + CyclohexanoneNaOH or KOHα,α'-bis-(7-bromo-1-benzothiophen-3-ylidene)cyclohexanone

Reactivity of the Bromine Substituent at the C7 Position

The bromine atom attached to the C7 position of the benzothiophene ring is part of an aryl halide system. Its reactivity is primarily centered on substitution reactions where the bromine acts as a leaving group.

Nucleophilic Aromatic Substitution Reactions

Aryl halides are generally unreactive towards nucleophilic substitution under standard Sₙ1 or Sₙ2 conditions. However, substitution can occur via the nucleophilic aromatic substitution (SₙAr) mechanism if the aromatic ring is "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. masterorganicchemistry.comlibretexts.orglibretexts.org

In this compound, the benzothiophene system itself is electron-withdrawing, and the aldehyde group further deactivates the ring towards electrophilic attack, making it more susceptible to nucleophilic attack. The aldehyde group at C3 is meta to the bromine at C7. While ortho and para directing electron-withdrawing groups provide the most significant activation by delocalizing the negative charge of the Meisenheimer complex through resonance, a meta relationship still allows for inductive stabilization. libretexts.org Therefore, nucleophilic aromatic substitution at the C7 position is possible, though it may require forcing conditions or very strong nucleophiles. youtube.com

Table 4: Potential Nucleophilic Substitution Reactions

NucleophileReagent ExamplePotential Product
AmineAmmonia (NH₃), Primary/Secondary Amines7-Amino-1-benzothiophene-3-carbaldehyde
AlkoxideSodium Methoxide (NaOCH₃)7-Methoxy-1-benzothiophene-3-carbaldehyde
ThiolateSodium Thiophenoxide (NaSPh)7-(Phenylthio)-1-benzothiophene-3-carbaldehyde

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck-type)

The bromine atom at the C-7 position of this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These transformations are fundamental in medicinal chemistry and materials science for the synthesis of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction is a powerful method for creating carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester. rsc.orgmdpi.com For this compound, a Suzuki-Miyaura reaction would typically involve a palladium catalyst, a base, and a suitable boronic acid or ester to replace the bromine atom with an aryl, heteroaryl, or alkyl group. The reaction conditions, including the choice of ligand, base, and solvent, can be optimized to achieve high yields. mdpi.commdpi.com For instance, studies on similar bromo-thiophenes have successfully used catalysts like Pd(PPh₃)₄ with K₃PO₄ as the base. mdpi.com The aldehyde group at the C-3 position is generally tolerant of these reaction conditions.

Sonogashira Coupling: The Sonogashira coupling facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgresearchgate.net Applying this to this compound would result in the synthesis of 7-alkynyl-1-benzothiophene-3-carbaldehydes, which are valuable intermediates. While standard conditions often require an inert atmosphere, newer protocols have been developed that can be performed under milder, aerobic conditions, sometimes even in aqueous media. organic-chemistry.orgua.es

Heck-type Reactions: Although less commonly detailed for this specific substrate in the provided literature, the Heck reaction, which couples aryl halides with alkenes, represents another potential transformation. This would involve reacting this compound with an alkene in the presence of a palladium catalyst and a base to introduce a vinyl group at the C-7 position.

The following table summarizes typical conditions for these cross-coupling reactions as applied to related brominated aromatic compounds.

Reaction Type Catalyst System Coupling Partner Base Solvent Typical Product
Suzuki-MiyauraPd(PPh₃)₄ or other Pd(0)/Pd(II) complexesAryl/Alkyl boronic acid/esterK₃PO₄, K₂CO₃Toluene/Water, Dioxane7-Aryl/Alkyl-1-benzothiophene-3-carbaldehyde
SonogashiraPdCl₂(PPh₃)₂ / CuITerminal AlkyneEt₃N, Piperidine (B6355638)THF, DMF7-Alkynyl-1-benzothiophene-3-carbaldehyde
HeckPd(OAc)₂ / LigandAlkeneEt₃N, K₂CO₃DMF, Acetonitrile7-Alkenyl-1-benzothiophene-3-carbaldehyde

Halogen-Metal Exchange Pathways

Halogen-metal exchange is a crucial synthetic strategy for converting aryl halides into highly reactive organometallic intermediates. For this compound, this typically involves treatment with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) to prevent unwanted side reactions.

This exchange replaces the bromine atom at the C-7 position with a lithium atom, generating a potent nucleophile, 7-lithio-1-benzothiophene-3-carbaldehyde. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups. For example, quenching the organolithium species with dimethylformamide (DMF) would introduce a second aldehyde group, while reaction with carbon dioxide would yield a carboxylic acid. This pathway offers a complementary strategy to cross-coupling reactions for functionalizing the C-7 position. However, careful control of reaction conditions is essential due to the high reactivity of organolithium reagents, which could potentially react with the existing aldehyde group at C-3 if not properly managed.

Electrophilic and C-H Functionalization of the Benzothiophene Ring

Regioselectivity in Electrophilic Aromatic Substitution

The benzothiophene ring system is susceptible to electrophilic aromatic substitution. The regiochemical outcome of such reactions on this compound is directed by the existing substituents. The benzothiophene core itself typically directs electrophilic attack to the C-2 or C-3 positions. However, with the C-3 position already occupied by a deactivating aldehyde group, further substitution is influenced primarily by the bromine atom and the fused benzene (B151609) ring.

Directed C-H Arylation and Alkenylation

Direct C-H functionalization has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization step. acs.org For the benzothiophene scaffold, direct C-H arylation is most commonly reported at the C-2 position, which is the most electronically rich and sterically accessible site on the thiophene ring.

In the case of this compound, the C-2 position remains a potential site for direct functionalization. Palladium-catalyzed C-H arylation or alkenylation could be envisioned at this position. Research on related benzothiophenes has shown that catalysts based on palladium, copper, or iridium can facilitate these reactions, though they often require high temperatures. acs.org The aldehyde group at C-3 might act as a directing group in some catalytic systems, potentially influencing the regioselectivity of C-H activation at adjacent positions like C-2 or C-4.

The table below outlines potential C-H functionalization reactions.

Reaction Type Position Catalyst Coupling Partner Potential Outcome
Direct C-H ArylationC-2Pd(OAc)₂Aryl Halide/Boronic Acid2-Aryl-7-bromo-1-benzothiophene-3-carbaldehyde
Direct C-H AlkenylationC-2Pd(OAc)₂Alkene2-Alkenyl-7-bromo-1-benzothiophene-3-carbaldehyde

Functional Group Interconversions and Chemoselectivity Studies

The two primary functional groups on this compound—the aldehyde and the aryl bromide—offer distinct opportunities for chemical modification. fiveable.me Chemoselectivity, the ability to react one functional group in the presence of another, is a key consideration in the synthetic utility of this compound.

Aldehyde Transformations: The aldehyde group at C-3 can undergo a variety of standard transformations:

Oxidation: Mild oxidizing agents can convert the aldehyde to a carboxylic acid (7-bromo-1-benzothiophene-3-carboxylic acid). fiveable.me

Reduction: Reducing agents like sodium borohydride (NaBH₄) can selectively reduce the aldehyde to a primary alcohol ( (7-bromo-1-benzothiophen-3-yl)methanol). vanderbilt.edu

Reductive Amination: Reaction with an amine in the presence of a reducing agent can form a C-N bond, yielding various amine derivatives.

Wittig Reaction: Reaction with a phosphonium (B103445) ylide can convert the aldehyde into an alkene.

Bromo Group Transformations: The C-7 bromo group is primarily a handle for cross-coupling and halogen-metal exchange reactions, as discussed previously. It is generally unreactive towards the reagents used for typical aldehyde transformations, allowing for selective manipulation of the C-3 position. vanderbilt.eduorganic-chemistry.org

Chemoselectivity: The challenge and utility of this molecule lie in performing these transformations chemoselectively. For example, the reduction of the aldehyde with NaBH₄ can typically be achieved without affecting the aryl bromide. Conversely, palladium-catalyzed cross-coupling reactions at the C-7 position can be performed while preserving the aldehyde group. mdpi.com This orthogonal reactivity makes this compound a valuable and versatile building block in multistep syntheses.

Advanced Derivatization Strategies for 7 Bromo 1 Benzothiophene 3 Carbaldehyde Framework

Synthesis of Chalcone (B49325) and Related α,β-Unsaturated Carbonyl Derivatives

The aldehyde functionality of 7-bromo-1-benzothiophene-3-carbaldehyde (B6264198) serves as a prime site for the construction of α,β-unsaturated carbonyl systems, most notably chalcones. These compounds are synthesized through base-catalyzed condensation reactions, primarily the Claisen-Schmidt condensation.

The Claisen-Schmidt reaction involves the condensation of an aldehyde with a ketone in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). In the context of this compound, it reacts with various substituted acetophenones to yield the corresponding chalcone derivatives. The reaction typically proceeds at room temperature in a protic solvent like ethanol (B145695). The general scheme involves the deprotonation of the α-carbon of the acetophenone (B1666503) to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the benzothiophene (B83047) aldehyde. Subsequent dehydration of the resulting β-hydroxy ketone affords the α,β-unsaturated chalcone.

Pyrrolidine has also been reported as an effective, albeit slower, catalyst for similar condensations, sometimes leading to better yields compared to KOH-catalyzed processes. Furthermore, solvent-free Claisen-Schmidt reactions using solid NaOH with grinding techniques have been shown to produce quantitative yields of related α,α'-bis(substituted-benzylidene)cycloalkanones, a methodology that could be adapted for this specific aldehyde.

Beyond chalcones, other α,β-unsaturated carbonyl derivatives can be synthesized. For instance, reactions with activated methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, under Knoevenagel condensation conditions, can lead to the formation of dicyanovinyl or cyanovinyl derivatives, respectively. These reactions are typically catalyzed by weak bases like piperidine (B6355638) or β-alanine.

The synthesis of these derivatives is not only a testament to the reactivity of the aldehyde but also provides a platform for further chemical transformations, making them key intermediates in the synthesis of more complex heterocyclic systems.

Table 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

AldehydeKetoneCatalystSolventProduct
This compoundSubstituted AcetophenoneKOH or NaOHEthanol(E)-1-(Substituted-phenyl)-3-(7-bromo-1-benzothiophen-3-yl)prop-2-en-1-one
This compoundAcetonePyrrolidineMethanol (B129727)(E)-4-(7-Bromo-1-benzothiophen-3-yl)but-3-en-2-one

Formation of Imines and Schiff Base Ligands

The reaction of the aldehyde group of this compound with primary amines provides a direct route to the formation of imines, commonly known as Schiff bases. This condensation reaction is typically carried out in a suitable solvent like ethanol or methanol, often with acid catalysis to facilitate the dehydration of the intermediate carbinolamine.

The formation of Schiff bases is a versatile strategy for introducing a wide range of functional groups onto the benzothiophene scaffold. The resulting C=N double bond is a key feature, and the properties of the imine can be tuned by varying the substituent on the primary amine. For instance, reaction with aniline (B41778) derivatives leads to N-aryl imines, while reaction with alkylamines yields N-alkyl imines.

A significant application of this derivatization is the synthesis of chiral Schiff bases by reacting the aldehyde with chiral primary amines. For example, the condensation with optically active halogenated amines like (S)-(-)-1-(4-fluorophenyl)ethylamine can be performed under solvent-free conditions to produce chiral imines in excellent yields. chemicalbook.com These chiral Schiff bases are valuable as ligands in asymmetric catalysis or as intermediates for the synthesis of enantiomerically pure compounds.

The mechanism of Schiff base formation involves a two-step reversible process: nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by acid-catalyzed dehydration to yield the imine. organic-chemistry.org The stability and reactivity of the resulting Schiff bases make them important precursors for the construction of more complex heterocyclic systems, such as thiazoles and triazoles, through subsequent cyclization reactions.

Table 2: Synthesis of Imines from this compound

AmineCatalystSolventProduct
Substituted AnilineAcetic Acid (cat.)EthanolN-(Substituted-phenyl)-1-(7-bromo-1-benzothiophen-3-yl)methanimine
(S)-(-)-1-(4-Bromophenyl)ethylamineNoneSolvent-free(S)-N-(1-(4-Bromophenyl)ethyl)-1-(7-bromo-1-benzothiophen-3-yl)methanimine
Hydrazine (B178648) Hydrate (B1144303)Acetic Acid (cat.)Methanol(7-Bromo-1-benzothiophen-3-yl)methanal hydrazone

Construction of Fused Heterocyclic Systems from the Benzothiophene Core (e.g., Thiazoles, Triazoles, Oxadiazoles)

The versatile framework of this compound allows for its elaboration into a variety of fused and appended heterocyclic systems, which are of significant interest in medicinal chemistry.

Thiazoles: One common method for thiazole (B1198619) synthesis is the Hantzsch thiazole synthesis. nih.gov This typically involves the reaction of an α-haloketone with a thioamide. To apply this to our starting aldehyde, it would first need to be converted to an α-haloketone derivative. This can be achieved by reaction with a Grignard reagent followed by oxidation and subsequent halogenation. The resulting α-bromo-1-(7-bromo-1-benzothiophen-3-yl)ethan-1-one can then be condensed with thiourea (B124793) or a substituted thioamide to yield the corresponding 2-aminothiazole (B372263) or 2-substituted thiazole derivative. nih.govresearchgate.net

Alternatively, the Gewald aminothiophene synthesis offers another route. nih.gov This multicomponent reaction involves the condensation of a carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a base. nih.gov While typically used for thiophene (B33073) synthesis, modifications of this reaction can lead to other sulfur-containing heterocycles.

Triazoles and Oxadiazoles: The synthesis of 1,2,4-triazoles and 1,3,4-oxadiazoles often proceeds from a common intermediate: the corresponding acid hydrazide. The aldehyde group of this compound can be oxidized to a carboxylic acid, which is then converted to the acid chloride and subsequently reacted with hydrazine hydrate to form 7-bromo-1-benzothiophene-3-carbohydrazide. chinayyhg.comnih.gov

For the synthesis of oxadiazoles , this hydrazide can be cyclized with various reagents. For example, reaction with formic acid followed by dehydration with phosphorus pentoxide can yield the 2-(7-bromo-1-benzothiophen-3-yl)-1,3,4-oxadiazole. chinayyhg.comnih.gov

For the synthesis of triazoles , the acid hydrazide can be reacted with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. Subsequent base-catalyzed cyclization affords the corresponding 5-(7-bromo-1-benzothiophen-3-yl)-4-substituted-4H-1,2,4-triazole-3-thiol. researchgate.net These triazole-thiols can be further functionalized at the thiol group.

Table 3: General Strategies for Fused Heterocycle Synthesis

Target HeterocycleKey IntermediateTypical Reagents
Thiazoleα-Bromo-1-(7-bromo-1-benzothiophen-3-yl)ethan-1-oneThiourea, Thioamides
1,3,4-Oxadiazole7-Bromo-1-benzothiophene-3-carbohydrazideFormic acid, P₂O₅
1,2,4-Triazole7-Bromo-1-benzothiophene-3-carbohydrazideIsothiocyanates, Base

Stereoselective Transformations and Chiral Derivatization

Introducing chirality to the this compound framework is a critical step in the development of enantiomerically pure compounds for biological applications. Several strategies can be employed to achieve stereocontrol in reactions involving the aldehyde group.

Use of Chiral Auxiliaries: A well-established method for inducing chirality is the use of a chiral auxiliary. The aldehyde can be reacted with a chiral amine, such as (R,R)- or (S,S)-pseudoephedrine, to form a chiral imine or oxazolidine. mdpi.com Subsequent nucleophilic additions to the C=N bond or reactions involving the α-carbon can proceed with high diastereoselectivity, controlled by the steric environment of the auxiliary. After the desired transformation, the auxiliary can be cleaved and recovered. For example, chiral imines derived from benzo[b]thiophene-2-carboxaldehyde (B1270333) and optically active halogenated amines have been synthesized in a solvent-free approach, a method applicable here. chemicalbook.com

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective functionalization of aldehydes. Chiral secondary amines, such as proline and its derivatives (e.g., MacMillan catalysts), can catalyze a variety of stereoselective reactions. nih.gov For instance, the organocatalytic α-hydroxymethylation of aldehydes can produce chiral β-hydroxycarboxylic acids with high enantioselectivity. nih.gov Similarly, asymmetric aldol (B89426) reactions between this compound and a ketone, catalyzed by a chiral organocatalyst, can lead to the formation of chiral β-hydroxy ketones with controlled stereocenters. rsc.org

Stereoselective Reductions: The chalcones derived from this compound (as described in section 4.1) are excellent substrates for asymmetric reductions. Asymmetric transfer hydrogenation using a chiral Ru(II) catalyst can achieve the one-pot reduction of both the C=C and C=O bonds to produce chiral 1,3-diarylpropan-1-ols with high enantiomeric excess. chinayyhg.com Furthermore, asymmetric hydrogenation of the benzothiophene ring itself has been achieved using ruthenium-N-heterocyclic carbene catalysts, offering a pathway to chiral 2,3-dihydrobenzothiophenes. researchgate.net

Table 4: Examples of Stereoselective Transformations

Reaction TypeStrategyCatalyst/AuxiliaryPotential Product
Imine FormationChiral Amine(S)-(-)-1-(4-Fluorophenyl)ethylamineChiral Schiff Base
Aldol ReactionOrganocatalysisChiral Proline DerivativeChiral β-Hydroxy Ketone
Chalcone ReductionAsymmetric Transfer HydrogenationChiral Ru(II) ComplexChiral 1,3-Diarylpropan-1-ol
Ring HydrogenationAsymmetric HydrogenationChiral Ru-NHC ComplexChiral 2,3-Dihydrobenzothiophene

Post-Synthetic Modification of Substituents

The bromine atom at the 7-position of the benzothiophene ring is a key functional handle for a variety of post-synthetic modifications, primarily through transition metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of aryl, alkyl, and alkynyl groups, significantly expanding the chemical space accessible from this scaffold.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. The 7-bromo substituent is an excellent substrate for this reaction, allowing for its coupling with a diverse array of aryl- and heteroarylboronic acids. This reaction is tolerant of many functional groups, including the aldehyde at the 3-position, and can be carried out under relatively mild conditions. Efficient coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids has been demonstrated in aqueous n-butanol, highlighting the green potential of such transformations. masterorganicchemistry.com

Heck Coupling: The Heck reaction provides a method for the arylation or vinylation of alkenes. In this context, this compound can be coupled with various alkenes in the presence of a palladium catalyst and a base to form new C-C bonds at the 7-position. nih.gov This allows for the introduction of substituted vinyl groups, which can be further functionalized.

Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. This reaction can be used to introduce alkynyl substituents at the 7-position of the benzothiophene ring. The resulting alkynes are versatile intermediates that can undergo further transformations, such as cycloadditions or conversion to other functional groups.

Buchwald-Hartwig Amination: For the introduction of nitrogen-based substituents, the Buchwald-Hartwig amination is the premier method. This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between an aryl halide and an amine. The 7-bromo group can be coupled with a wide variety of primary and secondary amines, including anilines, alkylamines, and heterocyclic amines, to generate 7-amino-1-benzothiophene derivatives.

Table 5: Post-Synthetic Modification via Cross-Coupling Reactions

ReactionCoupling PartnerCatalyst SystemProduct Substituent at C-7
Suzuki-MiyauraAryl/Heteroarylboronic AcidPd catalyst (e.g., Pd(PPh₃)₄), BaseAryl/Heteroaryl
HeckAlkenePd catalyst (e.g., Pd(OAc)₂), BaseVinyl
SonogashiraTerminal AlkynePd/Cu catalyst, BaseAlkynyl
Buchwald-HartwigPrimary/Secondary AminePd catalyst, Ligand, BaseAmino

State of the Art Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 7-Bromo-1-benzothiophene-3-carbaldehyde (B6264198), no specific experimental FT-IR spectrum is published. However, the expected characteristic absorption bands can be predicted based on its structure.

The most prominent peaks would include a strong absorption from the carbonyl (C=O) stretch of the aldehyde group, typically found in the range of 1680-1700 cm⁻¹ for aromatic aldehydes. The C-H stretch of the aldehyde is expected around 2850-2750 cm⁻¹. Aromatic C=C stretching vibrations from the benzothiophene (B83047) ring system would appear in the 1450-1600 cm⁻¹ region. Additionally, the C-Br stretching vibration is anticipated at lower wavenumbers, generally in the 600-500 cm⁻¹ range. The C-S bond vibration from the thiophene (B33073) ring also appears in this fingerprint region.

Table 1: Predicted FT-IR Bands for this compound

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
Aldehyde (CHO)C=O Stretch1680 - 1700Strong
Aldehyde (CHO)C-H Stretch2850 - 2750Medium
Aromatic RingC=C Stretch1450 - 1600Medium-Weak
Aryl HalideC-Br Stretch600 - 500Medium-Strong
Thiophene RingC-S Stretch750 - 650Medium-Weak

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While experimental spectra for this compound are not available, the chemical shifts can be reliably predicted.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton and the aromatic protons. The aldehyde proton (-CHO) should appear as a singlet significantly downfield, likely between δ 9.9 and 10.2 ppm. The proton on the thiophene ring (H-2) is expected to be a singlet around δ 8.3 ppm. The three remaining protons on the benzene (B151609) ring (H-4, H-5, H-6) would appear in the aromatic region (δ 7.0-8.0 ppm), with their specific shifts and coupling patterns determined by the electronic effects of the bromine atom and the fused thiophene ring.

¹³C NMR: The carbon NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule. The aldehyde carbonyl carbon is the most deshielded, expected around δ 185 ppm. The eight carbons of the benzothiophene ring would resonate between δ 120 and 150 ppm. The carbon atom directly attached to the bromine (C-7) would have its chemical shift influenced by the heavy atom effect.

For comparison, the parent compound Benzo[b]thiophene-3-carbaldehyde shows an aldehyde proton at δ 10.13 ppm and a thiophene proton (H-2) at δ 8.31 ppm. Its carbonyl carbon appears at δ 185.5 ppm. alfa-chemistry.com The introduction of a bromine atom at the 7-position would primarily influence the shifts of the adjacent aromatic protons and carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

¹H NMR Predicted Shift (ppm) Multiplicity Assignment
Aldehyde9.9 - 10.2SingletCHO
Aromatic~8.3SingletH-2
Aromatic7.0 - 8.0MultipletsH-4, H-5, H-6
¹³C NMR Predicted Shift (ppm) Assignment
Carbonyl~185C=O
Aromatic/Heteroaromatic120 - 150C2, C3, C3a, C4, C5, C6, C7, C7a

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the unambiguous determination of its elemental formula. For this compound (C₉H₅BrOS), the presence of bromine, with its two nearly equally abundant isotopes (⁷⁹Br and ⁸¹Br), would result in a characteristic isotopic pattern for the molecular ion [M]⁺ and related fragments, with two peaks of similar intensity separated by approximately 2 Da.

Although no experimental HRMS data has been published, the exact theoretical monoisotopic mass can be calculated.

Table 3: Predicted HRMS Data for this compound

Molecular FormulaAdductIsotopeCalculated m/z
C₉H₅BrOS[M]⁺⁷⁹Br239.9289
C₉H₅BrOS[M]⁺⁸¹Br241.9268
C₉H₅BrOS[M+H]⁺⁷⁹Br240.9367
C₉H₅BrOS[M+H]⁺⁸¹Br242.9346

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique would provide exact bond lengths, bond angles, and intermolecular interactions, such as π-π stacking or halogen bonding.

There is no published crystal structure for this compound in the Cambridge Structural Database or other scientific literature. Obtaining such data would require growing a single crystal of sufficient quality and performing a single-crystal X-ray diffraction experiment.

Electronic Spectroscopy (UV-Vis) for Optical Properties

UV-Visible spectroscopy measures the electronic transitions within a molecule, providing information about its conjugation and optical properties. The benzothiophene system is a known chromophore. The introduction of an aldehyde group and a bromine atom would influence the absorption maxima (λ_max).

No experimental UV-Vis spectrum for this compound has been reported. It is expected to exhibit absorption bands in the UV region, likely between 250 and 350 nm, corresponding to π→π* and n→π* transitions within the conjugated aromatic system. The exact λ_max values and molar absorptivity would need to be determined experimentally by dissolving the compound in a suitable solvent, such as ethanol (B145695) or cyclohexane.

Thermal Analysis (TGA, DSC) for Thermal Stability Characterization

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to characterize a material's thermal stability, melting point, and decomposition behavior.

TGA would determine the temperature at which the compound begins to decompose.

DSC would precisely measure the melting point and detect any other phase transitions.

No TGA or DSC data has been published for this compound. This information can only be obtained through experimental analysis.

Surface Morphology Characterization (AFM) for Thin Film Studies

Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique used to characterize the topography of thin films at the nanoscale. This analysis is relevant only when the compound is deposited as a film on a substrate, for example, in the context of organic electronics research.

There are no published studies involving thin films of this compound, and therefore no AFM data is available.

Electrochemical Profile of this compound Remains Undetermined

Despite a comprehensive search of scientific literature and chemical databases, specific experimental data on the electrochemical characterization of this compound using cyclic voltammetry is not publicly available. As a result, a detailed analysis of its redox properties, including oxidation and reduction potentials, cannot be provided at this time.

The electrochemical behavior of benzothiophene derivatives is influenced by the nature and position of substituents on the bicyclic ring system. Generally, the benzothiophene core can undergo both oxidation and reduction processes. The presence of a bromine atom, an electron-withdrawing group, at the 7-position and a carbaldehyde group, also electron-withdrawing, at the 3-position is expected to significantly impact the electron density of the aromatic system. This would theoretically make the compound more difficult to oxidize and easier to reduce compared to the unsubstituted benzothiophene.

However, without experimental data from cyclic voltammetry studies, any discussion on the specific electrochemical properties of this compound would be purely speculative. Detailed research findings and data tables, as requested, cannot be generated in the absence of published research on this particular compound.

Further electrochemical investigations are required to elucidate the precise redox behavior of this compound. Such studies would provide valuable insights into its electronic structure and potential applications in materials science and organic electronics.

Computational and Theoretical Investigations

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the optimized molecular structure and electronic properties of molecules. scirp.org Methods such as the B3LYP functional combined with basis sets like 6-311++G(d,p) are commonly employed to calculate the ground-state geometry of molecules, ensuring that the structure corresponds to a minimum on the potential energy surface. nih.gov For 7-Bromo-1-benzothiophene-3-carbaldehyde (B6264198), DFT calculations would yield precise data on bond lengths, bond angles, and dihedral angles. While specific DFT data for this exact molecule is not widely published, analysis of related structures, such as 7-Bromo-1-benzothiophene-2-carbaldehyde, shows typical bond lengths of approximately 1.89–1.92 Å for the C–Br bond and 1.20–1.25 Å for the C=O bond.

Table 1: Representative Geometric Parameters from DFT Calculations for Benzothiophene (B83047) Analogs

ParameterTypical Bond Length (Å)Typical Bond Angle (°)
C=O1.21-
C-S1.73-
C-Br1.90-
C-C (aromatic)1.40-
O=C-C-124.0
C-S-C-92.0

Note: Data is representative of typical values for substituted benzothiophenes and may not reflect the exact values for this compound.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO, acting as an electron donor, is indicative of nucleophilic sites, while the LUMO, an electron acceptor, points to electrophilic sites. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity and lower stability. nih.gov

For this compound, the HOMO is expected to be localized over the electron-rich benzothiophene ring system, while the LUMO would likely be centered on the electron-withdrawing carbaldehyde group. The HOMO-LUMO gap can be used to calculate various global reactivity descriptors, such as chemical hardness (η), softness (S), chemical potential (μ), and the electrophilicity index (ω). conicet.gov.aryoutube.com

Table 2: Calculated FMO Energies and Reactivity Descriptors for a Thiophene (B33073) Analog

ParameterValue (eV)
EHOMO-6.65
ELUMO-1.82
Energy Gap (ΔE)4.83
Chemical Hardness (η)2.42
Chemical Potential (μ)-4.24
Electrophilicity Index (ω)3.71

Note: The values presented are based on calculations for quinoline, a related heterocyclic system, and serve as an illustrative example. scirp.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure, charge distribution, and intramolecular delocalization effects. walisongo.ac.id This method examines interactions between filled (donor) and vacant (acceptor) orbitals, quantifying their stabilization energy through second-order perturbation theory. youtube.com These interactions, often described as hyperconjugation, are critical for understanding molecular stability. walisongo.ac.id

In this compound, significant NBO interactions would be expected. These include the delocalization of electron density from the lone pairs of the sulfur atom (LP(S)) and the carbonyl oxygen atom (LP(O)) into the antibonding π* orbitals of the aromatic system and the carbonyl group. Such donor-acceptor interactions stabilize the molecule. The analysis also provides information on the hybridization of atoms within the molecule. researchgate.net

Molecular Electrostatic Potential (MEP) surfaces are visual tools used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.net The MEP map illustrates the charge distribution, with different colors representing different electrostatic potential values. Regions of negative potential (typically colored red to yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. conicet.gov.ar

For this compound, the MEP surface would show the most negative potential localized around the carbonyl oxygen atom due to its high electronegativity and lone pairs. The most positive potential would be found near the aldehyde hydrogen atom. This mapping helps to explain the molecule's intermolecular interaction patterns and reactivity towards other charged or polar species. researchgate.netscispace.com

Theoretical vibrational spectra can be calculated using DFT, which helps in the assignment of experimental FT-IR and Raman spectra. nih.gov After optimizing the molecular geometry, frequency calculations are performed. The calculated wavenumbers often show good agreement with experimental data, although they are typically scaled to correct for anharmonicity and basis set deficiencies. researchgate.net For this compound, characteristic vibrational modes would include the C=O stretching of the aldehyde group (expected around 1700 cm⁻¹), C-Br stretching, and various C-H and C-C stretching and bending modes of the benzothiophene core. growingscience.com

Similarly, NMR chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculated shifts, when compared with experimental data, are invaluable for structure verification.

Table 3: Comparison of Key Calculated and Experimental Vibrational Frequencies for an Analog

AssignmentCalculated Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹)
Aromatic C-H stretch30633060
C=O stretch17281708
Aromatic C=C stretch15901595
C-Br stretch680675

Note: Data is representative for analogous aromatic aldehydes and serves for illustrative purposes. growingscience.com

Time-Dependent Density Functional Theory (TD-DFT) for Optical Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption properties of molecules. diva-portal.org By simulating the response of the electron density to a time-dependent electric field, TD-DFT can predict the excitation energies and oscillator strengths of electronic transitions. scirp.org These calculations allow for the simulation of UV-Vis absorption spectra.

For this compound, TD-DFT calculations performed on the optimized ground-state geometry would identify the key electronic transitions, such as π→π* and n→π* transitions. The π→π* transitions are typically high-intensity and associated with the conjugated benzothiophene system, while the n→π* transition, involving the lone pair electrons of the carbonyl oxygen, is usually weaker. These theoretical spectra are instrumental in interpreting experimental UV-Vis data. scirp.org

Mechanistic Insights from Quantum Chemical Calculations

Quantum chemical calculations, particularly with DFT, provide profound insights into reaction mechanisms. By mapping the potential energy surface, chemists can identify stationary points, including reactants, products, intermediates, and, most importantly, transition states. The calculation of activation energies (the energy difference between the reactants and the transition state) helps to predict the feasibility and rate of a chemical reaction.

For this compound, computational studies can model its reactivity in various chemical transformations. For instance, in a nucleophilic addition to the carbonyl group, DFT calculations can determine the trajectory of the nucleophile, the structure of the tetrahedral intermediate, and the energy barrier for the reaction. FMO and MEP analyses further clarify why a reaction proceeds with a specific regioselectivity or stereoselectivity. These computational explorations of reaction pathways are vital for designing new synthetic routes and understanding the compound's chemical behavior.

Mechanistic Studies of Reactions Involving 7 Bromo 1 Benzothiophene 3 Carbaldehyde

Detailed Mechanisms of Bromination Reactions

The synthesis of 7-Bromo-1-benzothiophene-3-carbaldehyde (B6264198) involves the introduction of a bromine atom onto the benzothiophene (B83047) core. The position of bromination is highly dependent on the reaction mechanism employed—electrophilic aromatic substitution or radical pathways.

In an electrophilic aromatic substitution mechanism, the benzothiophene ring acts as a nucleophile. The reaction of benzothiophene with an electrophilic bromine source, such as molecular bromine (Br₂), typically in a solvent like acetic acid, leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The sulfur atom's lone pairs can stabilize a positive charge at the adjacent C2 and C3 positions. However, substitution generally favors the 3-position due to the higher stability of the corresponding intermediate. To achieve substitution at the 7-position on the benzene (B151609) ring portion, directed ortho-lithiation strategies followed by bromination are often required, or electrophilic substitution on a pre-functionalized ring that directs to that position.

Radical bromination, often utilizing N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN or light, proceeds via a different pathway. libretexts.org This method is typically used for allylic or benzylic bromination. libretexts.orgwikipedia.org The mechanism involves three key stages:

Initiation: Homolytic cleavage of the initiator or the N-Br bond of NBS generates a bromine radical (Br•). byjus.com

Propagation: The bromine radical abstracts a hydrogen atom from the substrate to form a resonance-stabilized radical intermediate and HBr. libretexts.orgbyjus.com This HBr can then react with NBS to produce molecular bromine (Br₂). libretexts.org The Br₂ is then homolytically cleaved to generate more bromine radicals, continuing the chain reaction. byjus.com

Termination: The reaction ceases when radicals combine with each other. byjus.com

For aromatic ring bromination, the conditions are typically adjusted to favor an electrophilic pathway, even when using reagents like NBS. manac-inc.co.jp The choice of catalyst can dictate the position of bromination; Brønsted acids can promote electrophilic aromatic substitution on the ring, while Lewis acids may facilitate benzylic bromination if an appropriate side chain is present. manac-inc.co.jp

Mechanism of Aldehyde Formylation and Intermediate Species

The introduction of the carbaldehyde group at the 3-position of the 7-bromo-1-benzothiophene core is commonly achieved through the Vilsmeier-Haack reaction. organic-chemistry.orgchemistrysteps.comwikipedia.org This reaction utilizes a formylating agent known as the Vilsmeier reagent, which is generated in situ. organic-chemistry.orgyoutube.com

The mechanism proceeds in two main parts:

Formation of the Vilsmeier Reagent: A substituted amide, most commonly N,N-dimethylformamide (DMF), reacts with an acid chloride, typically phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org The nucleophilic oxygen of DMF attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of an intermediate that eliminates a phosphate-derived leaving group. This results in the formation of a highly electrophilic chloroiminium ion, the Vilsmeier reagent. wikipedia.orgyoutube.com

Electrophilic Aromatic Substitution: The electron-rich benzothiophene ring attacks the electrophilic carbon of the Vilsmeier reagent. chemistrysteps.com The attack preferentially occurs at the C3 position due to the electronic influence of the sulfur heteroatom. This forms a new C-C bond and a sigma complex intermediate. Aromatization is restored by the loss of a proton. The resulting iminium ion is then hydrolyzed during aqueous workup to yield the final aldehyde product, this compound. organic-chemistry.orgwikipedia.org

The Vilsmeier reagent is a weaker electrophile than those used in Friedel-Crafts acylations, which is why the Vilsmeier-Haack reaction is most effective on electron-rich aromatic and heteroaromatic systems. chemistrysteps.com

Palladium and Copper-Catalyzed Reaction Mechanisms

The bromine atom at the 7-position serves as a versatile handle for palladium and copper-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Reactions: The general mechanism for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) involves a catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. nih.gov

Transmetalation (for Suzuki, etc.) or Carbopalladation (for Heck): A second component (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst. nih.gov

In carbonylative coupling reactions, carbon monoxide (CO) can be inserted into the Pd-C bond after oxidative addition, leading to the formation of esters, amides, or other carbonyl derivatives at the 7-position. nih.govnih.gov

Copper-Catalyzed Reactions: Copper-catalyzed reactions, such as the Ullmann condensation, are effective for forming C-N, C-O, and C-S bonds. For instance, the amination of this compound would likely follow a mechanism involving:

Formation of a copper(I) amide complex.

Coordination of the bromo-benzothiophene to the copper center.

Oxidative addition/reductive elimination or a related pathway to form the C-N bond and the final product. nih.gov

These reactions often require a ligand to stabilize the copper catalyst and a base. nih.govnih.gov Copper catalysis can also be employed in domino reactions to construct the benzothiophene ring itself through radical cyclization. rsc.org

Reaction TypeCatalystTypical ReagentsMechanistic Steps
Suzuki Coupling Pd(PPh₃)₄, Pd(OAc)₂Arylboronic acid, Base (e.g., K₃PO₄)Oxidative Addition, Transmetalation, Reductive Elimination mdpi.com
Aminocarbonylation Pd(OAc)₂/XantphosAmine, CO, Base (e.g., Na₂CO₃)Oxidative Addition, CO Insertion, Nucleophilic Attack, Reductive Elimination nih.gov
Ullmann Amination Cu₂O, CuIAmine, Base, LigandCoordination, Oxidative Addition, Reductive Elimination nih.gov
Domino Cyclization Cu(OAc)₂Xanthate (Sulfur Source)Radical Generation, Cyclization, Aromatization rsc.org

Radical Pathways and Photoredox Catalysis

Modern synthetic methods increasingly utilize radical pathways and photoredox catalysis to form and functionalize heterocyclic systems under mild conditions. acs.org

Radical Annulation: The benzothiophene ring system can be constructed via radical annulation processes. For example, a photocatalytic reaction of o-methylthio-arenediazonium salts with alkynes, initiated by visible light and a photoredox catalyst like Eosin Y, proceeds through a radical cyclization to form the benzothiophene core regioselectively. acs.org

Photoredox-Mediated Bromination: Photoredox catalysis can be used for the bromination of arenes. beilstein-journals.org In a typical oxidative quenching cycle, a photocatalyst (e.g., Ru(bpy)₃²⁺ or an organic dye) is excited by visible light. nih.gov The excited-state catalyst can be oxidized by an appropriate quencher, generating a potent oxidant (e.g., Ru(bpy)₃³⁺). This species can then oxidize a bromide source (like LiBr or HBr) to generate a bromine radical or molecular bromine in situ, which then participates in the bromination of the aromatic substrate. beilstein-journals.orgnih.gov This method offers a milder alternative to traditional bromination reagents. nih.gov

The general mechanism for a photoredox-catalyzed reaction involves:

Light Absorption: The photocatalyst (PC) absorbs visible light to reach an excited state (PC*).

Single Electron Transfer (SET): The excited PC* can act as a reductant or oxidant. In an oxidative quenching pathway, it reduces a substrate, becoming oxidized itself (PC•+). In a reductive quenching pathway, it oxidizes a substrate, becoming reduced (PC•-).

Radical Reaction: The generated radical intermediate undergoes the desired chemical transformation (e.g., addition, cyclization).

Catalyst Regeneration: The photocatalyst returns to its ground state through a final electron transfer step, completing the catalytic cycle.

Halogen-Metal Exchange Mechanisms and Intermediate Stability

The bromine atom at the 7-position is readily converted to an organometallic species via halogen-metal exchange. This is a powerful method for creating a nucleophilic carbon center for subsequent reactions with electrophiles.

The most common method is lithium-halogen exchange using an alkyllithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), typically at low temperatures (-78 °C) to prevent side reactions. researchgate.netmdpi.com The mechanism is generally considered to involve a nucleophilic attack of the alkyl group from the organolithium reagent on the bromine atom of the substrate. wikipedia.org This can proceed through a four-centered transition state or via the formation of an "ate-complex" intermediate. wikipedia.orgprinceton.edu The rate of exchange follows the trend I > Br > Cl, consistent with this nucleophilic pathway. princeton.edu

The stability of the resulting 7-lithio-1-benzothiophene-3-carbaldehyde intermediate is a critical factor. Organolithium species can be unstable, and side reactions like decomposition or reaction with the solvent (e.g., THF) can occur. researchgate.net The presence of the aldehyde group adds another layer of complexity, as the highly nucleophilic lithiated species could potentially attack the electrophilic aldehyde intramolecularly or intermolecularly. Therefore, protection of the aldehyde group or performing the reaction at very low temperatures is often necessary. researchgate.net

An alternative is the bromine-magnesium exchange, often using reagents like isopropylmagnesium chloride (i-PrMgCl), to form a Grignard reagent. nih.gov Using a combination of i-PrMgCl and n-BuLi can sometimes offer better selectivity and functional group tolerance under non-cryogenic conditions compared to using alkyllithium reagents alone. nih.gov

Exchange TypeReagentTypical ConditionsKey Intermediates
Lithium-Halogen Exchange n-BuLi or t-BuLiTHF or Ether, -78 °CAte-complex, Organolithium species wikipedia.orgprinceton.edu
Magnesium-Halogen Exchange i-PrMgCl•LiClTHF, 0 °C to RTGrignard Reagent nih.gov
Combined Exchange i-PrMgCl + n-BuLiTHF, -20 °C to 0 °COrganomagnesium/Lithium species nih.gov

Stereochemical Control in Reactions (e.g., Diastereoselectivity, Enantioselectivity)

The aldehyde functional group in this compound is a key site for reactions that can generate new stereocenters. Controlling the stereochemical outcome (diastereoselectivity or enantioselectivity) is crucial in the synthesis of complex, biologically active molecules.

For example, in a nucleophilic addition to the aldehyde (e.g., Grignard or aldol (B89426) reaction), a new chiral center is created at the C3-position's side chain. If the nucleophile or the benzothiophene substrate already contains a stereocenter, a pair of diastereomers can be formed. The ratio of these diastereomers is determined by the transition state energies, which are influenced by steric hindrance and electronic interactions (e.g., chelation control involving the sulfur atom or a metal catalyst).

In copper-catalyzed multicomponent reactions, such as a Diels-Alder reaction where an in situ generated diene reacts with a dienophile, diastereoselectivity can be achieved. beilstein-journals.org The cycloaddition can proceed through an endo or exo transition state, leading to different diastereomeric products. The observed diastereoselectivity often arises from the preferential formation of the more stable endo-transition state. beilstein-journals.org

Enantioselective reactions require the use of a chiral catalyst, reagent, or auxiliary. For the aldehyde group, enantioselective reduction (using a chiral reducing agent) or enantioselective addition (using a chiral catalyst) can provide access to optically active secondary alcohols. The catalyst creates a chiral environment around the reacting aldehyde, forcing the incoming nucleophile to attack from a specific face, leading to the preferential formation of one enantiomer over the other.

Factors Influencing Regioselectivity and Chemoselectivity

Regioselectivity refers to the preference for reaction at one position over another. In the context of this compound, several factors dictate regioselectivity:

Electrophilic Substitution: The sulfur atom directs electrophilic attack (like formylation) primarily to the C3 position, and to a lesser extent, the C2 position. This is due to the ability of the sulfur to stabilize the positive charge in the arenium ion intermediate more effectively when the attack is on the thiophene (B33073) ring. researchgate.net Substitution on the benzene ring (e.g., at C7) is less favorable unless directing groups are present or other strategies like directed ortho-metalation are used. researchgate.net

Metalation: Directed metalation is heavily influenced by the most acidic proton or directing groups. For a simple benzothiophene, lithiation often occurs at the C2 position. researchgate.net However, the presence of substituents can alter this. For example, a silyl (B83357) group at C2 can direct lithiation to the C7 position. researchgate.net In the case of 7-Bromo-1-benzothiophene, halogen-metal exchange will regioselectively occur at the C7 position where the bromine is located. nih.gov

Chemoselectivity is the preferential reaction of one functional group over another. The molecule has two primary reactive sites: the aldehyde group and the C-Br bond.

Reaction with Nucleophiles/Bases: Strong, hard nucleophiles and bases (like Grignard reagents or organolithiums) will preferentially react with the electrophilic aldehyde carbonyl group. However, a halogen-metal exchange can compete or dominate, especially with reagents like t-BuLi at low temperatures. lookchem.com

Reaction with Metal Catalysts: Palladium or copper catalysts will chemoselectively activate the C-Br bond for cross-coupling reactions, leaving the aldehyde group untouched under typical coupling conditions. nih.govnih.gov

Reaction with Reducing Agents: Reagents like sodium borohydride (B1222165) (NaBH₄) will selectively reduce the aldehyde to an alcohol without affecting the C-Br bond.

The choice of reagents and reaction conditions is therefore paramount in controlling which part of the molecule reacts. rsc.org

Applications in Advanced Materials Science and Chemical Sensing

Development of Organic Semiconductors and Optoelectronic Materials

The development of high-performance organic semiconductors is crucial for the advancement of next-generation electronics, including flexible displays, printable circuits, and large-area solar cells. While direct studies on the application of 7-Bromo-1-benzothiophene-3-carbaldehyde (B6264198) in organic semiconductors are not extensively documented, the broader class of benzothiophene (B83047) derivatives has shown significant promise in this area. For instance, the isomer 7-Bromo-1-benzothiophene-2-carbaldehyde is noted for its utility in developing organic semiconductors and organic light-emitting diodes (OLEDs). The electronic properties imparted by the bromine atom are considered advantageous for creating materials with specific electronic characteristics.

Derivatives of benzothieno[3,2-b] benzothiophene (BTBT), which is a larger, fused benzothiophene system, have been identified as superior organic semiconductors, yielding organic field-effect transistors (OFETs) with high charge carrier mobilities. rsc.org The strategic placement of functional groups on the benzothiophene core is a key aspect of designing these high-performance materials. The aldehyde group in this compound can be used to extend the conjugation of the system through reactions such as the Wittig or Knoevenagel condensation, while the bromine atom allows for the introduction of various aryl groups through cross-coupling reactions like the Suzuki or Stille reaction. This dual functionality makes it a promising precursor for the synthesis of novel organic semiconductors with tunable electronic properties.

Table 1: Properties of Related Organic Semiconductors
Compound FamilyKey FeaturesReported ApplicationsTypical Mobility (cm²/Vs)
Benzothieno[3,2-b] benzothiophene (BTBT) DerivativesRigid, planar structure, good intermolecular orbital overlapHigh-performance Organic Field-Effect Transistors (OFETs)> 1.0
Diphenyl-BTBT (DPh-BTBT)Enhanced stability and orderingVapor-deposited OFETsUp to 2.0
Dialkyl-BTBTs (Cn-BTBTs)High solubilitySolution-processed OFETs> 1.0

Utilization in Fluorescent and Luminescent Materials

Fluorescent and luminescent materials are at the heart of various technologies, including OLEDs, bio-imaging, and chemical sensing. The benzothiophene core can serve as a fluorophore, and its emission properties can be fine-tuned by the introduction of various substituents. The aldehyde group of this compound is a particularly useful functional group for the synthesis of fluorescent materials. It can readily react with amines or hydrazines to form Schiff bases or hydrazones, which are often highly fluorescent.

For example, benzothiazole (B30560) derivatives, which are structurally related to benzothiophenes, have been used to create fluorescent materials with emissions spanning the visible spectrum. uni.lu By carefully designing the molecular structure, it is possible to control the emission color and achieve properties like aggregation-induced emission (AIEE). uni.lu The aldehyde functionality of this compound provides a convenient handle to link the benzothiophene fluorophore to other molecular units, allowing for the creation of donor-acceptor systems or other complex dyes with tailored photophysical properties.

Fabrication of Chemical Sensors and Probes (e.g., Hydrazine (B178648) Sensing)

The development of selective and sensitive chemical sensors is of great importance for environmental monitoring, industrial process control, and biomedical diagnostics. Fluorescent chemosensors are particularly attractive due to their high sensitivity and the ability to provide real-time detection. The aldehyde group in this compound is an excellent reactive site for the design of chemosensors.

A notable application of aldehyde-functionalized benzothiophenes is in the detection of hydrazine, a highly toxic and carcinogenic substance. Research has shown that benzothiophene-based semi-bis-chalcones, synthesized from benzothiophene carbaldehydes, can act as effective fluorescent sensors for hydrazine. rsc.org The sensing mechanism typically involves a chemical reaction between the aldehyde (or a derivative) and hydrazine, leading to a significant change in the fluorescence of the molecule. This can be a "turn-on" or "turn-off" response, providing a clear signal for the presence of the analyte.

While a probe based specifically on this compound for hydrazine has not been explicitly detailed in the literature, its structure is well-suited for such an application. The aldehyde group can react with hydrazine to form a hydrazone, which would alter the electronic and photophysical properties of the benzothiophene core, leading to a detectable change in fluorescence. The bromo-substituent could further modulate the sensitivity and selectivity of the probe.

Table 2: Design Principles of Fluorescent Chemosensors
ComponentFunctionExample from this compound
FluorophoreEmits light upon excitationBenzothiophene core
Receptor/Reactive SiteBinds to or reacts with the analyteAldehyde group
Signaling UnitTransduces the binding/reaction event into a change in fluorescenceThe entire conjugated system

Role as a Building Block in Complex Chemical Synthesis (Non-Biological Targets)

Beyond its potential direct applications, this compound is a valuable building block for the synthesis of more complex, non-biological molecules for materials science. The bromine atom is a key functional group for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions. These reactions are fundamental tools in modern organic synthesis and are widely used to construct complex conjugated systems for electronic and photonic applications.

The aldehyde group offers a different set of synthetic possibilities. It can be converted into a wide range of other functional groups, including alcohols, carboxylic acids, amines, and nitriles. It can also participate in condensation reactions to form larger molecules with extended π-systems. The orthogonality of the reactivity of the bromine atom and the aldehyde group allows for a stepwise and controlled construction of complex molecular architectures. For instance, the bromine atom could be used in a Suzuki coupling to attach an aryl group, followed by a Wittig reaction at the aldehyde to introduce a vinyl group, leading to a highly conjugated final product.

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